molecular formula C20H18N2O B177398 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone CAS No. 104675-27-6

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Cat. No.: B177398
CAS No.: 104675-27-6
M. Wt: 302.4 g/mol
InChI Key: JMKIIRWHVISOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridone and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in studies related to cellular processes and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications.

Biological Activity

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS No. 104675-27-6) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.37 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with neurological targets.

Anticancer Activity

Research indicates that compounds within the acridine family exhibit significant anticancer properties. A study highlighted that derivatives of acridine can inhibit tumor cell proliferation and induce apoptosis by targeting DNA . Specifically, this compound has shown promise in inhibiting cancer cell lines through various mechanisms:

  • DNA Interaction : Acridines are known for their high affinity for DNA, which can lead to inhibition of DNA synthesis and function.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing .
  • Apoptotic Induction : Evidence suggests that acridine derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways .

Neurological Activity

In addition to its anticancer properties, this compound has been studied for its potential effects on neurological disorders. It has been identified as a dual inhibitor of amyloid-beta aggregation and tau protein aggregation, both critical factors in Alzheimer's disease pathology . The compound demonstrated significant inhibition rates against these targets:

  • Amyloid-beta Inhibition : 80% inhibition at 10 μM concentration.
  • Tau Inhibition : 68.3% inhibition at the same concentration .

The mechanisms underlying the biological activity of this compound include:

  • Metabolic Activation : Similar to other acridine derivatives, this compound may undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression and neurodegeneration, including cholinesterases and kinases .

Case Studies

Several studies have explored the effects of acridine derivatives in vivo and in vitro:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 12.4 µM to higher concentrations depending on the cell type .
  • In Vivo Studies : Animal models have shown that acridine derivatives can significantly reduce tumor growth when administered at specific dosages over a defined period .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTargetEffectConcentrationReference
AnticancerCancer Cell LinesCytotoxicityIC50 ~12.4 µM
NeurologicalAmyloid-beta80% Inhibition10 μM
NeurologicalTau Protein68.3% Inhibition10 μM

Properties

IUPAC Name

9-(benzylamino)-3,4-dihydro-2H-acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKIIRWHVISOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399723
Record name 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104675-27-6
Record name 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a biphasic solution consisting of 150 ml of dichloromethane and 100 ml of 50% aqueous NaOH were added 4.00 g of 9-amino-3,4-dihydroacridin-1(2H)-one, and 0.96 g of tetrabutylammonium hydrogensulfate catalyst. The mixture was stirred mechanically for 0.5 hour and thereafter 2.47 ml (1.1 eq) of benzyl bromide was added in one portion. After 4 hours of vigorous stirring, the reaction appeared complete based on thin layer chromatography analysis. The reaction mixture was poured into water/ice and the dichloromethane layer separated, dried over MgSO4 and evaporated to a solid. The solid was recrystallized three times from dichloromethane/hexanes to yield 2.35 g (41%) of product, melting point 162°-163° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
catalyst
Reaction Step Two
Quantity
2.47 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
41%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.